Product packaging for N-Propargyl Phenothiazine(Cat. No.:CAS No. 4282-78-4)

N-Propargyl Phenothiazine

Cat. No.: B130496
CAS No.: 4282-78-4
M. Wt: 237.32 g/mol
InChI Key: HKJXSXLOBLUWBF-UHFFFAOYSA-N
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Description

Significance of the Phenothiazine (B1677639) Scaffold in Drug Discovery and Development

The phenothiazine nucleus, a tricyclic system with nitrogen and sulfur atoms in the central ring, is a privileged scaffold in drug discovery. researchgate.netresearchgate.net Its inherent structural features provide a versatile platform for chemical modification, leading to a wide array of pharmacological activities. researchgate.netjmedchem.com Historically, phenothiazine derivatives have been instrumental in the development of antipsychotic medications, such as chlorpromazine (B137089), which revolutionized the treatment of psychiatric disorders. jmedchem.comscispace.com

Beyond their initial application as neuroleptics, phenothiazine-containing compounds have demonstrated a broad spectrum of biological effects, including antihistaminic, antiemetic, and antitussive properties. tandfonline.comtandfonline.com More recent research has uncovered their potential as anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral agents. researchgate.nettandfonline.comtandfonline.comnih.gov This diverse range of activities underscores the enduring importance of the phenothiazine scaffold in the quest for new therapeutic agents. researchgate.netnih.gov The ability to modify the phenothiazine core at various positions allows for the fine-tuning of its pharmacological profile, making it a continuing focus of medicinal chemistry research. researchgate.netjmedchem.com

Strategic Role of N-Alkylation in Modifying Phenothiazine Biological Profiles

The introduction of different alkyl chains can alter the lipophilicity, steric bulk, and electronic properties of the molecule, thereby affecting its ability to cross biological membranes and bind to specific receptors. nih.gov For instance, the length and branching of the alkyl chain, as well as the presence of additional functional groups, can impact the compound's affinity and selectivity for various receptors, such as dopamine (B1211576) and serotonin (B10506) receptors. nih.gov This is exemplified by the development of various antipsychotic phenothiazines, where modifications to the N-alkyl side chain have led to derivatives with improved efficacy and reduced side effects. jmedchem.com Research has shown that even subtle changes in the N-alkyl substituent can lead to distinguishable differences in biological activities. scispace.com

Historical Context of Propargyl-Containing Pharmacophores in Bioactive Molecule Design

The propargyl group, a three-carbon unit containing a carbon-carbon triple bond, has a significant history in the design of bioactive molecules. Its incorporation into various molecular scaffolds has often led to compounds with enhanced or novel pharmacological activities. The triple bond of the propargyl group can participate in various chemical reactions, including click chemistry, making it a valuable tool for creating more complex molecules and bioconjugates. mdpi.com

In medicinal chemistry, the propargyl group is often introduced to enhance the potency of a drug candidate or to act as an irreversible inhibitor of a target enzyme. For example, propargyl-containing compounds have been successfully developed as inhibitors of monoamine oxidase (MAO), enzymes involved in the metabolism of neurotransmitters. The design of N-propargyl-substituted diphenylpyrimidines as multitarget-directed ligands for Alzheimer's disease highlights the continued relevance of this functional group. nih.gov The strategic placement of a propargyl group can lead to covalent bond formation with the enzyme's active site, resulting in potent and long-lasting inhibition. This approach has been utilized in the development of drugs for neurodegenerative disorders and other conditions.

Synthesis and Chemical Characterization of N-Propargyl Phenothiazine

The synthesis of this compound is a well-established process in organic chemistry, with various methods reported in the scientific literature. The characterization of this compound relies on a suite of spectroscopic and analytical techniques to confirm its structure and purity.

Synthetic Routes to this compound and its Derivatives

The most common method for the synthesis of this compound involves the N-alkylation of the parent phenothiazine molecule. scispace.comtandfonline.com This reaction is typically carried out by treating phenothiazine with a propargyl halide, such as propargyl bromide, in the presence of a base. scispace.comtandfonline.comtandfonline.com The choice of base and solvent can influence the reaction yield and purity of the product. Common bases used include potassium tert-butoxide and sodium carbonate, while solvents like dimethylformamide (DMF) and toluene (B28343) are frequently employed. tandfonline.comtandfonline.com

For instance, one reported synthesis involves dissolving phenothiazine in anhydrous toluene, followed by the addition of sodium carbonate. tandfonline.com Propargyl bromide is then added to the mixture, which is refluxed for an extended period. tandfonline.com Another approach utilizes potassium tert-butoxide in DMF at room temperature. tandfonline.comnih.gov After the reaction is complete, the mixture is typically worked up by pouring it into water and extracting the product with an organic solvent. nih.gov Purification is often achieved through column chromatography. tandfonline.comnih.gov

Derivatives of this compound can be synthesized by starting with substituted phenothiazines or by further modifying the propargyl group. For example, the Mannich reaction can be performed on this compound to introduce dialkylaminomethyl groups. tandfonline.com Additionally, oxidative coupling of this compound can yield dimeric structures like 1,6-bis-(N-phenothiazinyl)-2,4-hexadiyne. tandfonline.com

Spectroscopic and Analytical Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are crucial for elucidating the molecular structure. In the 1H NMR spectrum of 10-propargyl-1,8-diazaphenothiazine, a derivative of this compound, characteristic signals include a triplet for the acetylenic proton and another triplet for the methylene (B1212753) protons of the propargyl group. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming the successful incorporation of the propargyl group. The electron impact mass spectrum (EI MS) of 10-propargyl-1,8-diazaphenothiazine shows the molecular ion peak (M) as the base peak. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The presence of the carbon-carbon triple bond of the propargyl group gives rise to a characteristic absorption band in the IR spectrum.

Elemental Analysis: Elemental analysis is employed to determine the elemental composition of the synthesized compound, providing further confirmation of its identity and purity. nih.gov

Physicochemical Properties and Molecular Modeling Studies

The physicochemical properties of this compound, along with insights from molecular modeling, are essential for understanding its behavior in biological systems and for the rational design of new derivatives.

Solubility, Lipophilicity, and Crystal Structure

The physicochemical properties of this compound, such as its solubility and lipophilicity, are influenced by both the phenothiazine core and the attached propargyl group. The phenothiazine backbone imparts a degree of lipophilicity to the molecule. cymitquimica.com The introduction of the propargyl group can further modify these properties.

The crystal structure of a derivative, 1,6-bis-(N-phenothiazinyl)-2,4-hexadiyne, which is synthesized from this compound, has been determined by X-ray crystallography. tandfonline.combrandeis.edu This compound crystallizes in the monoclinic space group C2/c. tandfonline.combrandeis.edu The analysis of its crystal structure reveals the intermolecular distances and arrangement of the molecules in the unit cell. tandfonline.combrandeis.edu

Computational Studies on Molecular Geometry and Electronic Properties

Molecular modeling studies provide valuable insights into the three-dimensional structure and electronic properties of phenothiazine derivatives. The phenothiazine molecule itself is characterized by a butterfly-like conformation, with the two benzene (B151609) rings forming a dihedral angle. adatbank.ro

Theoretical investigations using methods such as density functional theory (DFT) and Møller-Plesset perturbation theory (MP2) have been employed to study the noncovalent intermolecular interactions of phenothiazine derivatives. adatbank.ronih.gov These studies have shown that the conformational stability of phenothiazine dimers is primarily due to dispersion-type electron correlation effects. adatbank.ronih.gov Computational methods can also be used to predict the molecular geometry, vibrational frequencies, and electronic properties of this compound, which can aid in the interpretation of experimental spectroscopic data. mdpi.com

Pharmacological Evaluation of this compound

The pharmacological profile of this compound and its derivatives has been investigated in various in vitro and in vivo studies, revealing a range of biological activities and potential therapeutic applications.

In Vitro and In Vivo Biological Activities

This compound derivatives have demonstrated a spectrum of biological activities in preclinical studies.

Anticancer Activity: Several studies have highlighted the anticancer potential of this compound derivatives. For instance, certain propargylquinobenzothiazines have shown strong antiproliferative actions against human peripheral blood mononuclear cells and have exhibited antitumor activity comparable to cisplatin (B142131) against specific cancer cell lines. tandfonline.comtandfonline.com In a study on 1,6-diazaphenothiazine derivatives, the compound containing a propargyl substituent at the thiazine (B8601807) nitrogen atom was found to be more active than cisplatin against the MCF-7 breast cancer cell line, with an IC50 value of 3.9 µg/mL. nih.gov Similarly, novel phenothiazine-1,2,3-triazole hybrids, synthesized from a propargyl phenothiazine intermediate, have shown promising anticancer activity. mdpi.com One such hybrid, compound 9f, exhibited an IC50 value of 0.8 µM against MCF-7 cancer cells. mdpi.com

Neuroprotective and Enzyme Inhibitory Activity: The propargyl group is a known pharmacophore in the design of monoamine oxidase (MAO) inhibitors, which are used in the treatment of neurodegenerative diseases. nih.gov While specific studies on the MAO inhibitory activity of this compound itself were not found, the potential for such activity exists. N-propargyl-substituted diphenylpyrimidines have been shown to be potent MAO-B inhibitors and also exhibit neuroprotective effects. nih.gov

Anti-inflammatory and Immunosuppressive Activity: Propargylazaphenothiazines have been shown to strongly suppress lipopolysaccharide-induced TNF-α production in human whole blood cell cultures, indicating potential anti-inflammatory and immunosuppressive properties. tandfonline.comtandfonline.com

Mechanism of Action and Structure-Activity Relationships

The mechanism of action of this compound derivatives is likely multifaceted and dependent on the specific biological target.

Structure-activity relationship (SAR) studies have provided insights into the structural features that are important for the biological activity of these compounds. For example, in a series of propargylquinobenzothiazines, the nature and position of substituents on the benzene ring were found to influence their cytotoxicity and antiproliferative activity. tandfonline.comtandfonline.com The presence of a bromine, trifluoromethyl, or methylthio group at position 9 resulted in compounds with significant antitumor activity. tandfonline.comtandfonline.com

Therapeutic Potential and Future Directions

The unique chemical structure and diverse pharmacological activities of this compound and its derivatives suggest potential therapeutic applications in various disease areas and provide a foundation for future drug discovery efforts.

Potential Applications in Neurodegenerative Diseases and Cancer

The pharmacological profile of this compound derivatives points towards their potential utility in the treatment of neurodegenerative diseases and cancer.

Neurodegenerative Diseases: The presence of the propargyl group, a known pharmacophore for monoamine oxidase (MAO) inhibition, suggests that this compound derivatives could be explored as potential treatments for neurodegenerative conditions like Parkinson's disease and Alzheimer's disease. nih.gov MAO inhibitors are used to increase the levels of certain neurotransmitters in the brain. Furthermore, the phenothiazine scaffold itself has been associated with neuroprotective effects. The ability of some phenothiazines to cross the blood-brain barrier is an advantageous property for drugs targeting the central nervous system. nih.govnih.gov

Cancer: A growing body of evidence supports the anticancer potential of phenothiazine derivatives, including those containing a propargyl group. tandfonline.comtandfonline.commdpi.comnih.gov These compounds have demonstrated cytotoxic and antiproliferative effects against various cancer cell lines, often through the induction of apoptosis. tandfonline.commdpi.com The ability of some of these derivatives to overcome multidrug resistance is another promising aspect of their potential application in oncology. nih.govnih.gov The development of phenothiazine-based hybrids and conjugates, facilitated by the reactive propargyl group, offers a strategy to target cancer cells with greater specificity and efficacy. nih.govmdpi.com

Future Research Directions and Design of Next-Generation Analogs

Future research on this compound should focus on several key areas to fully realize its therapeutic potential.

Mechanism of Action Studies: A more in-depth understanding of the molecular mechanisms underlying the observed biological activities is crucial. This includes identifying specific cellular targets and signaling pathways modulated by these compounds.

Structure-Activity Relationship (SAR) Elucidation: Systematic SAR studies are needed to optimize the therapeutic properties of this compound analogs. This involves the synthesis and evaluation of a wider range of derivatives with modifications to both the phenothiazine core and the propargyl side chain.

Pharmacokinetic and Toxicological Profiling: Comprehensive pharmacokinetic studies are required to assess the absorption, distribution, metabolism, and excretion (ADME) of these compounds. In vivo toxicity studies are also essential to evaluate their safety profiles. nih.gov

Design of Hybrid Molecules: The propargyl group serves as a valuable handle for the synthesis of hybrid molecules through "click chemistry" and other conjugation methods. mdpi.com This approach can be used to link this compound to other pharmacophores to create multi-target-directed ligands with enhanced efficacy and selectivity. nih.gov

Exploration of New Therapeutic Areas: Given the broad spectrum of biological activities associated with the phenothiazine scaffold, future research should explore the potential of this compound derivatives in other therapeutic areas, such as infectious diseases and inflammatory disorders. nih.govbrieflands.com

By pursuing these research directions, it may be possible to develop next-generation this compound analogs with improved therapeutic profiles for the treatment of a range of human diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NS B130496 N-Propargyl Phenothiazine CAS No. 4282-78-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-prop-2-ynylphenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NS/c1-2-11-16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h1,3-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJXSXLOBLUWBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507790
Record name 10-(Prop-2-yn-1-yl)-10H-phenothiazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4282-78-4
Record name 10-(2-Propyn-1-yl)-10H-phenothiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4282-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-(Prop-2-yn-1-yl)-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Propargyl Phenothiazine and Its Derivatives

Direct N-Propargylation of Phenothiazine (B1677639) Scaffolds

The most straightforward approach to synthesizing N-propargyl phenothiazine involves the direct N-alkylation of the phenothiazine core. This method typically utilizes propargyl bromide as the alkylating agent in the presence of a base.

A common procedure involves dissolving phenothiazine in an anhydrous solvent, such as toluene (B28343) or dimethylformamide (DMF), under an inert atmosphere. tandfonline.comtandfonline.com A base, such as sodium carbonate or potassium tert-butoxide, is then added to the solution to deprotonate the nitrogen atom of the phenothiazine ring, forming the corresponding anion. tandfonline.comtandfonline.com Following this, propargyl bromide is introduced, often dropwise, to the reaction mixture. The reaction is typically stirred at room temperature or refluxed for a period ranging from several hours to a full day to ensure complete conversion. tandfonline.comtandfonline.com

The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is usually worked up by adding an acidic solution to neutralize any remaining base, followed by extraction with an organic solvent like methylene (B1212753) chloride. tandfonline.comd-nb.info The organic layer is then dried, and the solvent is evaporated to yield the crude product, which can be further purified by column chromatography or recrystallization. tandfonline.comnih.gov This method has been successfully applied to various substituted and unsubstituted phenothiazine scaffolds, providing good yields of the desired N-propargyl derivatives. tandfonline.comresearchgate.net

Starting MaterialReagentsSolventYield (%)Reference
PhenothiazinePropargyl bromide, Sodium carbonateToluene- tandfonline.com
10H-1,6-diazaphenothiazinePropargyl bromide, Potassium tert-butoxideDMF- d-nb.info
10H-1,8-diazaphenothiazinePropargyl bromide, Potassium tert-butoxideDMF71 nih.gov
6H-quinobenzothiazinesPropargyl bromide, Potassium tert-butoxideDMF69.4–79.6 tandfonline.com

Oxidative Coupling Reactions Involving this compound

This compound can undergo oxidative coupling reactions to form diacetylene derivatives. A notable example is the synthesis of 1,6-bis-(N-phenothiazinyl)-2,4-hexadiyne, which is achieved through the oxidative coupling of this compound. tandfonline.comresearchgate.net This type of reaction, often catalyzed by copper salts, leads to the formation of a new carbon-carbon bond between the terminal alkyne carbons of two this compound molecules. researchgate.net

The resulting diacetylene compounds are of interest in materials science due to their potential for polymerization to form polydiacetylenes, which exhibit unique electronic and optical properties. tandfonline.com The structure and solid-state reactivity of these monomers are crucial for their potential applications. For instance, the crystal structure of 1,6-bis-(N-phenothiazinyl)-2,4-hexadiyne reveals that the arrangement of the molecules in the unit cell can influence their reactivity. tandfonline.comresearchgate.net While thermal decomposition of this specific compound has been observed at elevated temperatures, the formation of stable cation-radicals through oxidation has also been reported. tandfonline.com

"Click Chemistry" Applications in this compound Hybrid Synthesis

The terminal alkyne group in this compound makes it an ideal substrate for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new chemical entities. dergipark.org.trwikipedia.org This approach has been widely adopted for creating hybrid molecules that combine the phenothiazine core with other pharmacologically active moieties. researchgate.netnih.gov

Copper-Catalyzed Alkyne-Azide 1,3-Dipolar Cycloaddition (CuAAC) in Conjugate Formation

The most prominent "click" reaction involving this compound is the Copper-Catalyzed Alkyne-Azide 1,3-Dipolar Cycloaddition (CuAAC). acs.orgrsc.org This reaction facilitates the formation of a stable 1,2,3-triazole ring by linking the terminal alkyne of this compound with an organic azide. acs.orgresearchgate.net The CuAAC reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it a cornerstone of modern medicinal chemistry and drug discovery. dergipark.org.trnih.gov

Synthesis of Propargyl-Substituted Azaphenothiazine Analogues

The synthetic principles applied to phenothiazine can be extended to its nitrogen-containing analogues, known as azaphenothiazines. The introduction of one or more nitrogen atoms into the aromatic rings of the phenothiazine scaffold can significantly modulate the electronic properties and biological activities of the resulting compounds. d-nb.infonih.govnih.gov

The synthesis of propargyl-substituted azaphenothiazines generally follows the direct N-propargylation method described for phenothiazine. d-nb.infonih.gov For instance, various diazaphenothiazines, such as 1,6-diazaphenothiazine and 1,8-diazaphenothiazine, have been successfully N-propargylated using propargyl bromide in the presence of a base like potassium tert-butoxide in DMF. d-nb.infonih.gov Similarly, more complex tetracyclic and pentacyclic azaphenothiazine systems, including quinobenzothiazines and diquinothiazines, have been transformed into their corresponding 6-propargyl derivatives. tandfonline.comnih.govtandfonline.com These reactions typically proceed with good yields, demonstrating the versatility of this synthetic approach for a wide range of azaphenothiazine scaffolds. tandfonline.com

Azaphenothiazine AnalogueSynthetic MethodKey ReagentsReference
10-propargyl-1,6-diazaphenothiazineDirect N-propargylationPropargyl bromide, Potassium tert-butoxide d-nb.info
10-propargyl-1,8-diazaphenothiazineDirect N-propargylationPropargyl bromide, Potassium tert-butoxide nih.gov
6-propargylquinobenzothiazinesDirect N-propargylationPropargyl bromide, Potassium tert-butoxide tandfonline.comnih.gov
6-propargyldiquinothiazineDirect N-propargylationPropargyl bromide, Potassium tert-butoxide tandfonline.comnih.gov

Stereoselective Synthesis Approaches for this compound Enantiomers

The synthesis of specific enantiomers of this compound derivatives is crucial when stereochemistry plays a significant role in their biological activity. While direct propargylation of a chiral phenothiazine core can be a straightforward approach, other methods focus on introducing the propargyl group in a stereocontrolled manner or resolving a racemic mixture.

One notable example involves the synthesis of N-propargyl northioridazine (B85281) enantiomers. researchgate.net In this case, the synthesis starts from racemic thioridazine, and a resolution step is employed to obtain the individual enantiomers of northioridazine. These enantiomerically pure precursors are then N-propargylated to yield the desired (R)- and (S)-N-propargyl northioridazine. The absolute stereochemistry of such compounds is often confirmed by techniques like X-ray crystallography. researchgate.net

Another strategy involves the use of chiral auxiliaries to guide the stereoselective addition of a propargyl group. Although not directly reported for this compound itself, this general principle of asymmetric synthesis is well-established. researchgate.netanu.edu.au For instance, chiral N-acyliminium ions have been used to direct the stereoselective addition of organometallic reagents, a concept that could potentially be adapted for the synthesis of chiral this compound derivatives. researchgate.net Copper-catalyzed asymmetric decarboxylative propargylic alkylation is another advanced strategy for the stereoselective formation of chiral propargylic moieties, which could be explored for creating enantiomerically enriched this compound compounds. acs.org The development of such stereoselective methods is essential for elucidating the structure-activity relationships of chiral phenothiazine-based compounds. researchgate.netthieme.de

Elucidation of Molecular and Cellular Mechanisms of Action

Induction of Cell Cycle Arrest (e.g., G0/G1 Phase Arrest)

N-Propargyl phenothiazine (B1677639) derivatives have demonstrated the ability to halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase. nih.govresearchgate.net This disruption of the cell cycle prevents cancer cells from proceeding to the S phase (DNA synthesis) and G2/M phase (mitosis), thereby inhibiting tumor growth. brieflands.com

Studies on various cancer cell lines have shown that treatment with these compounds leads to an accumulation of cells in the G0/G1 phase. biomolther.org For instance, novel phenothiazine-dithiocarbamate hybrids have been reported to arrest the cell cycle at the G0/G1 phase in SK-N-SH cells. nih.gov Similarly, certain 1,2,3-triazole-phenothiazine hybrids were found to induce cell cycle arrest at the sub-molecular phase of G0-G1. nih.govresearchgate.net This effect is often achieved by modulating the expression of key cell cycle regulatory proteins. For example, some phenothiazine derivatives have been observed to downregulate cyclins D and E, as well as cyclin-dependent kinases (CDK) 2 and 4, while upregulating cell cycle inhibitors like p21 and p27. brieflands.com

Table 1: Effect of N-Propargyl Phenothiazine Derivatives on Cell Cycle Arrest

Compound/Derivative Cell Line Effect Reference
1,2,3-triazole-phenothiazine hybrids HCT-116 Induce cell cycle arrest at sub-molecular phase of G0-G1 nih.gov
Phenothiazine-dithiocarbamate analogue SK-N-SH Arrest the cell cycle at G0/G1 phase nih.gov
Trifluoperazine (B1681574) Melanoma and Hepatocellular Carcinoma Induces G0/G1 arrest brieflands.com
Thioridazine Ovarian, lung, and cervical cancers Induces G0/G1 arrest brieflands.com

Apoptosis Induction Pathways

A key mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.govtandfonline.com This process is highly regulated and involves a series of molecular events that lead to the orderly dismantling of the cell.

Activation of Caspase Cascades (e.g., Caspase 3, 8, 9)

Caspases are a family of proteases that play a central role in executing apoptosis. biovendor.combiolegend.com this compound derivatives have been shown to activate this caspase cascade. Specifically, studies have demonstrated the activation of initiator caspases, such as caspase-8 and caspase-9, and the executioner caspase, caspase-3. tandfonline.comnih.gov

For example, 6-Propargyl-9-trifluoromethylquinobenzothiazine was found to block the expression of caspase 3 and inhibit the expression of caspases 8 and 9 in Jurkat cells. tandfonline.com The activation of caspase-9 is typically associated with the intrinsic (mitochondrial) pathway of apoptosis, while caspase-8 activation is a hallmark of the extrinsic (death receptor-mediated) pathway. biolegend.com The subsequent activation of caspase-3 by these initiator caspases leads to the cleavage of various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. biovendor.comnih.gov Research on certain phenothiazine conjugates has shown an upregulation of both Casp-3 and Casp-9 genes, suggesting the involvement of both intrinsic and extrinsic apoptotic pathways. nih.gov

Mitochondrial Apoptosis Induction (e.g., BCL-2/BAX Ratio Modulation)

The intrinsic pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (BCL-2) family of proteins, which includes both anti-apoptotic members (like BCL-2) and pro-apoptotic members (like BAX). frontiersin.org The ratio of these proteins is a critical determinant of cell fate. nih.govwaocp.org A high BAX/BCL-2 ratio promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. frontiersin.orgwaocp.org

This compound derivatives have been shown to modulate this crucial ratio in favor of apoptosis. kaust.edu.saresearchgate.net Studies have reported that treatment with these compounds leads to the upregulation of BAX and downregulation of BCL-2, thereby increasing the BAX/BCL-2 ratio. nih.govresearchgate.net This shift disrupts the mitochondrial membrane potential and triggers the downstream activation of the caspase cascade, ultimately leading to cell death. brieflands.comnih.gov

Table 2: Modulation of BCL-2 Family Proteins by Phenothiazine Derivatives

Compound/Derivative Cell Line Effect on BAX/BCL-2 Ratio Reference
Phenothiazine conjugates HCT-116, MDA-MB231 Upregulation of Bax gene, downregulation of Bcl-2 gene nih.gov
Amine derivatives of phenothiazine C-32, SNB-19 Changes in BAX and BCL2 expression researchgate.net
10-Propynyl-1,9-diazaphenothiazine Not specified Increased BAX/BCL-2 ratio semanticscholar.org
10-Diethylaminoethyl-1,9-diazaphenothiazine Not specified Increased BAX/BCL-2 ratio semanticscholar.org

DNA Fragmentation Analysis

A hallmark of the late stages of apoptosis is the fragmentation of nuclear DNA into nucleosomal units. mdpi.comencyclopedia.pub This process is carried out by caspase-activated DNases. The analysis of DNA fragmentation is a common method to confirm the induction of apoptosis. amegroups.org

Studies have demonstrated that this compound and its derivatives induce DNA fragmentation in cancer cells. tandfonline.com This has been observed in various cancer cell lines, including human myelogenous leukemic cell lines, following treatment with benzo[a]phenothiazines. researchgate.net The presence of DNA fragmentation provides strong evidence that these compounds are capable of triggering the complete apoptotic program, leading to the irreversible demise of the cancer cell.

Modulation of Key Signaling Pathways (e.g., PI3K/AKT, mTOR, FOXO, MAPK/ERK1/2)

The PI3K/AKT/mTOR and MAPK/ERK1/2 signaling pathways are critical for cell growth, proliferation, and survival, and are often dysregulated in cancer. mdpi.comoncotarget.comthno.org this compound derivatives have been found to interfere with these key signaling cascades.

Thioridazine, a phenothiazine derivative, has been shown to inhibit the PI3K/mTOR pathway in ovarian, lung, and cervical cancers. brieflands.com Inhibition of this pathway can lead to decreased cell proliferation and survival. The PI3K/AKT pathway is a negative regulator of autophagy, and its inhibition can lead to the activation of this cellular process. aging-us.com Furthermore, there is a complex interplay between the PI3K/AKT/mTOR and MAPK/ERK1/2 pathways. aging-us.comnih.gov Some studies suggest that the inhibition of the PI3K/AKT pathway can lead to a compensatory activation of the Ras/MEK/ERK pathway. oncotarget.com The FOXO transcription factors, which are negatively regulated by AKT, can also be affected, leading to changes in the expression of genes involved in cell cycle arrest and apoptosis. brieflands.com

Inhibition of Tumor Angiogenesis through Vascular Endothelial Growth Factor (VEGF) Suppression

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. tg.org.auoncotarget.com The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) play a pivotal role in this process. nih.govnih.gov

Phenothiazine derivatives, such as thioridazine, have demonstrated the ability to inhibit tumor angiogenesis by suppressing VEGF. brieflands.com By reducing the levels of VEGF, these compounds can inhibit the signaling cascade that promotes the proliferation and migration of endothelial cells, which are the building blocks of new blood vessels. oncotarget.commdpi.com The suppression of angiogenesis effectively cuts off the tumor's supply of oxygen and nutrients, thereby inhibiting its growth and potential to spread.

Neuroreceptor Antagonism (e.g., Dopamine (B1211576) D2 Receptors)

Phenothiazine derivatives are a well-established class of compounds known for their antipsychotic effects, which are primarily mediated through the antagonism of dopamine D2 receptors in the brain. nih.govresearchopenworld.comresearchgate.net The clinical potency of these first-generation antipsychotics often correlates with their binding affinity for the D2 receptor. researchopenworld.com

This compound and its derivatives retain this characteristic ability to interact with dopamine receptors. The introduction of the N-propargyl group is a modification that can be made while preserving the core pharmacophore responsible for D2 receptor binding. researchgate.net Studies on the binding affinities of various phenothiazines and their metabolites confirm that these compounds generally exhibit high affinity for dopamine D2 receptors, which is considered crucial for their therapeutic effects and potential side effects. nih.gov The interaction with the dopamine D2 receptor remains a central aspect of the pharmacological profile of the phenothiazine class, including N-propargylated variants. researchgate.netresearchgate.net

Compound ClassReceptor TargetMechanism of ActionReference
PhenothiazinesDopamine D2 ReceptorAntagonism nih.govresearchopenworld.com
N-Alkyl PhenothiazinesDopamine D2 ReceptorPotential Binding Interactions researchgate.net

Interaction with Microtubule Dynamics

Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers that are essential for mitosis, making them a key target for anticancer drugs. nih.govescholarship.org Agents that interfere with microtubule dynamics, either by stabilizing or destabilizing the polymers, can arrest the cell cycle and induce apoptosis. nih.gov

The phenothiazine scaffold has been identified as a promising structural motif for the development of microtubule-targeting agents. nih.govmdpi.com It can act as a bioisostere for the A-ring of other potent antimitotic agents, directly interacting with tubulin. nih.gov this compound serves as a versatile chemical intermediate for synthesizing novel compounds aimed at disrupting microtubule dynamics. For example, it is the precursor for creating indolizine-phenothiazine hybrids, which have been identified as the first dual inhibitors of both tubulin polymerization and the enzyme farnesyltransferase. nih.gov Similarly, this compound is used to generate phenothiazine-1,2,3-triazole hybrids, which have shown significant antiproliferative effects against various cancer cell lines, a biological activity consistent with the disruption of microtubule function. mdpi.comresearchgate.net These findings underscore the importance of the this compound structure as a foundation for developing new agents that interact with and inhibit microtubule dynamics.

Precursor CompoundResulting Hybrid ClassInvestigated EffectReference
This compoundPhenothiazine-1,2,3-Triazole HybridsAnticancer/Antiproliferative Activity mdpi.comresearchgate.net
This compoundIndolizine-Phenothiazine HybridsDual Tubulin & Farnesyltransferase Inhibition nih.gov

Structure Activity Relationship Sar Studies of N Propargyl Phenothiazine Derivatives

Influence of N-10 Substituents on Biological Activity

The substituent at the nitrogen atom in position 10 (N-10) is a primary determinant of the biological action of phenothiazine (B1677639) compounds. brieflands.comresearchgate.net The nature, length, and functionality of the side chain attached to the N-10 position can significantly modulate the compound's interaction with biological targets. brieflands.com

The introduction of a propargyl group (an alkynyl group with a triple bond) at the N-10 position is a key modification in the synthesis of novel phenothiazine derivatives. This moiety often serves as a precursor for more complex substituents. For instance, N-propargylation of phenothiazine scaffolds is a common step before using the Mannich reaction to introduce dialkylaminobutynyl groups or using click chemistry to add triazole-containing linkers. tandfonline.comresearchgate.net Studies on quinobenzothiazines containing a propargyl substituent have been conducted to evaluate their anticancer potential. unl.edu The propargyl group itself can be a critical part of the pharmacophore, and derivatives like 10-propargyl-1,8-diazaphenothiazine have been synthesized and investigated for their pharmacological properties. mdpi.comresearchgate.net

A wide variety of substituents have been attached to the N-10 position to explore their impact on biological activity. Classical phenothiazines often feature aminoalkyl substituents, which are crucial for neuroleptic, antihistaminic, and antiemetic activities. nih.gov The presence of a tertiary amine in the side chain is often important for activity. if-pan.krakow.plslideshare.net

More recent modifications have included the synthesis of derivatives with amidoalkyl, sulfonamidoalkyl, and nitrogen half-mustard groups. nih.govnih.govencyclopedia.pub These modifications have yielded compounds with promising cytotoxic, antiproliferative, and immunological activities. nih.govnih.gov For example, 10H-1,8-diazaphenothiazine has been transformed into derivatives with these varied groups, which exhibited dose-dependent inhibitory effects on human peripheral blood mononuclear cells. nih.gov Similarly, "half-mustard type" phenothiazines and alkyl-urea derivatives have shown in vitro antitumor activity across numerous cancer cell lines. researchgate.net

N-10 Substituent TypeExample GroupObserved Biological EffectCitations
AminoalkylDialkylaminopropylNeuroleptic, antihistaminic, antiemetic activities. tandfonline.comnih.gov
AmidoalkylAcetamidopropylAntiproliferative and immunomodulatory activities. nih.govnih.govencyclopedia.pub
SulfonamidoalkylMethanesulfonylaminobutylAntimicrobial and immunomodulatory activities. nih.govencyclopedia.pubresearchgate.net
Nitrogen MustardChloroethylureidoalkylAntitumor and antiproliferative activities. researchgate.netnih.govnih.gov

The length of the aliphatic side chain connecting the N-10 atom to a terminal amine group is a critical factor for biological activity. brieflands.comresearchgate.net For antipsychotic effects, a three-carbon atom alkyl chain between the N-10 and the terminal nitrogen is considered optimal. slideshare.netiiarjournals.org Shortening this alkyl linker to two carbon atoms can alter the receptor affinity, often leading to a profile with more antihistaminergic activity. if-pan.krakow.pliiarjournals.org An alkyl bridge of at least three carbons is also required for potent inhibition of protein kinase C. nih.gov Similarly, for antiprion activity, an aliphatic side chain with at least three carbon atoms between two nitrogen atoms is preferred for phenothiazine derivatives. pnas.org The length of the linker chain has also been shown to be a significant factor in the cytotoxicity of novel phenothiazine derivatives, with its effect often depending on other substituents on the molecule. nih.gov

Aliphatic Chain Length (Carbons)Resulting Activity ProfileCitations
2Primarily antihistaminergic activity. iiarjournals.org
3Optimal for antipsychotic/neuroleptic activity and protein kinase C inhibition. if-pan.krakow.plslideshare.netiiarjournals.orgnih.gov
4+Variable; can be important for antiprion and other activities. pnas.org

Incorporating a more rigid dialkylaminobutynyl substituent, which contains a triple bond, at the N-10 position has led to derivatives with promising anticancer activity. tandfonline.com Studies comparing prop-2-ynyl derivatives with their corresponding dialkylaminobutynyl versions found that the latter were generally more active against cancer cell lines. tandfonline.com For example, a 2,7-diazaphenothiazine with an N-methylpiperazine-2-butynyl substituent was found to be more potent than cisplatin (B142131) against the T47D breast cancer cell line. tandfonline.com The introduction of this substituent often enhances the cytotoxic potential of the parent phenothiazine scaffold. encyclopedia.pub

Impact of Substituents on the Aromatic Rings (e.g., Positions 2, 8, 9, 10)

While the N-10 side chain is crucial, substituents on the tricyclic phenothiazine ring system also play a vital role in determining biological activity. brieflands.comresearchgate.net The activity of phenothiazine derivatives is often more strongly associated with the type of substituents on the ring than with the nature of the side chain. brieflands.com

The C-2 position is the most common and effective site for substitution. slideshare.net Introducing an electron-withdrawing group at this position, such as chlorine (-Cl) or trifluoromethyl (-CF3), generally enhances antipsychotic and anticancer activity. if-pan.krakow.pliiarjournals.org The order of intensified antipsychotic activity based on the C-2 substituent is generally -SO2NR2 > -CF3 > -CO-CH3 > -Cl. if-pan.krakow.pl For anti-MDR (multidrug resistance) activity, the potency increases in the order of -H < -Cl < -CF3, which correlates with increasing lipophilicity. if-pan.krakow.pl However, for protein kinase C inhibition, derivatives with a -Cl group were most potent, while the -CF3 group diminished activity. if-pan.krakow.plnih.gov

Substitutions at other positions, such as 8 and 9, have also been explored. In studies on benzo[a]phenothiazines, methyl substitutions at positions 9 and 10 were found to produce high anticancer activity. unl.edu The location of nitrogen atoms when creating aza-analogs (azaphenothiazines) also significantly influences activity. For example, in anticancer tests, the 2,7-diazaphenothiazine system was found to be more active than the isomeric 1,8-diaza system. tandfonline.com The interplay between the ring substituents and the N-10 side chain is critical, as the combined electronic and steric properties of the entire molecule dictate its interaction with biological targets. nih.gov

PositionSubstituent TypeEffect on ActivityCitations
C-2-Cl (Chlorine)Enhances antipsychotic, anti-MDR, and protein kinase C inhibitory activity. if-pan.krakow.pliiarjournals.org
C-2-CF3 (Trifluoromethyl)Strongly enhances antipsychotic and anti-MDR activity; decreases protein kinase C inhibition. if-pan.krakow.pliiarjournals.orgnih.gov
C-9-CH3 (Methyl)High anticancer activity in benzo[a]phenothiazine derivatives. unl.edu
Ring SystemAzine Ring (Azaphenothiazine)Creates new scaffolds with varied activities; 2,7-diaza isomer more active than 1,8-diaza in some cancer models. tandfonline.comnih.gov

Comparative Analysis of Halogen (Trifluoromethyl vs. Chlorine) Substituents

The introduction of halogen atoms, particularly at the C-2 position of the phenothiazine ring, is a well-established strategy for modulating biological activity. Both chlorine (-Cl) and the trifluoromethyl (-CF3) group are strong electron-withdrawing groups that significantly impact the electronic distribution of the phenothiazine system, thereby influencing receptor interactions and metabolic stability.

Structural analyses have consistently revealed that compounds bearing halogens or other electron-withdrawing groups at the 2-position often exhibit favorable anticancer activity. nih.govresearchgate.net The chlorine atom, for instance, is a feature of classic antipsychotic phenothiazines like chlorpromazine (B137089) and has been incorporated into newer derivatives with anticancer potential. mdpi.com Its presence is known to enhance the lipid solubility of the molecule, which can facilitate passage across biological membranes like the blood-brain barrier. mdpi.com In the context of tetracyclic azaphenothiazines, derivatives with a chlorine atom have demonstrated significant cytotoxic activity against various cancer cell lines. mdpi.com

The trifluoromethyl group (-CF3) is another key substituent used to enhance biological potency. Quantum chemical studies on 2-(trifluoromethyl)phenothiazine (B42385) (TFMP) derivatives highlight the impact of this group on the molecule's electronic and thermochemical properties. mdpi.com These computational analyses provide a theoretical basis for the ability of these compounds to scavenge free radicals, a property that can be relevant to various biological activities. mdpi.com While direct comparative studies pitting a 2-chloro-N-propargyl phenothiazine against a 2-trifluoromethyl-N-propargyl phenothiazine are not extensively detailed in the available literature, the established importance of both substituents in enhancing the biological profile of phenothiazines underscores their significance in drug design. nih.govmdpi.com

Influence of Electron-Withdrawing Groups

The electronic nature of substituents on the phenothiazine ring is a critical determinant of biological activity. SAR studies for phenothiazine-based antipsychotics have long established that an electron-withdrawing group at the C-2 position is crucial for neuroleptic activity. slideshare.net This principle has been found to extend to other biological activities, including anticancer effects.

Reviews of phenothiazine derivatives have repeatedly concluded that the presence of electron-withdrawing groups at the 2-position is favorable for anticancer activity. nih.govresearchgate.net These groups, by pulling electron density from the tricyclic system, can alter the molecule's interaction with biological targets. This modification is a key strategy in the development of more potent anticancer agents from the phenothiazine scaffold. nih.gov

Structural Modifications of the Phenothiazine Core (e.g., Azaphenothiazines, Tetracyclic and Pentacyclic Systems)

Altering the fundamental tricyclic phenothiazine structure by replacing one or both benzene (B151609) rings with nitrogen-containing heterocyclic rings (azaphenothiazines) or by fusing additional rings to create tetracyclic and pentacyclic systems has emerged as a highly effective strategy for generating novel compounds with potent biological activities. nih.govencyclopedia.pub These modifications create new scaffolds that can present substituents in different spatial orientations, leading to new interactions with biological targets. researchgate.net

Azaphenothiazines (Dipyridothiazines): The introduction of one or two nitrogen atoms into the phenothiazine core in place of carbon atoms leads to pyridobenzothiazines and dipyridothiazines, respectively. nih.govencyclopedia.pub Several isomeric dipyridothiazines have been synthesized and evaluated for anticancer activity, with the N-propargyl substituent often proving beneficial.

1,6-Diazaphenothiazines: A 10-propargyl derivative of 1,6-diazaphenothiazine (compound 14 in the cited study) was found to be more active against the MCF-7 breast cancer cell line (IC50 = 3.9 µg/mL) than the reference drug cisplatin (IC50 = 7.4 µg/mL). nih.gov

1,8-Diazaphenothiazines: The transformation of 10-propargyl-1,8-diazaphenothiazine into further derivatives has been explored, indicating its role as a key intermediate for generating compounds with moderate anticancer activity. nih.govencyclopedia.pub

2,7-Diazaphenothiazines: 10-propargyl-2,7-diazaphenothiazine serves as a precursor for derivatives that show significant anticancer activity. For example, its transformation leads to compounds active against T-47D breast cancer and SNB-19 glioblastoma cell lines. nih.govencyclopedia.pub

1,9-Diazaphenothiazines: The 10-propargyl derivative in this series has shown strong activity against melanoma C-32 (IC50 = 3.37 µM) and glioblastoma SNB-19 (IC50 = 3.85 µM). researchgate.netnih.gov This system appears to be particularly potent compared to other isomeric diazaphenothiazines. nih.gov

Tetracyclic and Pentacyclic Systems: Fusing quinoline (B57606) or other ring systems to the phenothiazine core results in tetracyclic (e.g., quinobenzothiazines) and pentacyclic (e.g., diquinothiazines) structures. mdpi.commdpi.com These larger, more rigid systems offer new avenues for SAR exploration.

Tetracyclic Azaphenothiazines: N-propargyl derivatives of tetracyclic quinobenzothiazines have been synthesized and evaluated. For instance, a propargyl-substituted quinobenzothiazine showed an IC50 of 7.71 µg/mL against the MDA-MB-231 breast cancer cell line. unl.edu The synthesis of quinobenzothiazines with propargyl substituents at various positions has been developed to probe their antibacterial and cytotoxic properties. mdpi.com

Pentacyclic Systems: Lipophilicity studies have been conducted on pentacyclic diquinothiazines and quinonaphthothiazines, including their N-propargyl derivatives. mdpi.com These studies are crucial for understanding the drug-like properties of these complex molecules. In one series, the N-propargyl derivatives were found to be less lipophilic than the corresponding N-allyl derivatives. mdpi.com

Anticancer Activity of N-Propargyl Azaphenothiazine Derivatives
Compound TypeN-10 SubstituentCell LineIC50Reference
1,6-DiazaphenothiazinePropargylMCF-7 (Breast)3.9 µg/mL nih.gov
1,9-DiazaphenothiazinePropargylC-32 (Melanoma)3.37 µM researchgate.net
1,9-DiazaphenothiazinePropargylSNB-19 (Glioblastoma)3.85 µM researchgate.net
Tetracyclic QuinobenzothiazinePropargylMDA-MB-231 (Breast)7.71 µg/mL unl.edu

Quantitative Structure-Activity Relationships (QSAR) and Lipophilicity Correlations

Quantitative Structure-Activity Relationship (QSAR) studies attempt to mathematically model the connection between the chemical structure of a compound and its biological activity. nih.gov Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical physicochemical parameter in these models as it governs a drug's absorption, distribution, metabolism, and excretion (ADME). nih.gov

For various azaphenothiazine derivatives, preliminary QSAR studies have been undertaken. nih.govencyclopedia.pub In a series of 1,8-diazaphenothiazines, some correlations were observed between lipophilicity, anticancer activity, and the inhibition of tumor necrosis factor-alpha (TNF-α). nih.govencyclopedia.pub However, a simple, direct relationship between lipophilicity and activity is not always found. For instance, extensive studies on 3,6-diazaphenothiazines did not reveal a direct dependency of anticancer activity on the lipophilic properties of the compounds. nih.govencyclopedia.pub

The introduction of nitrogen atoms into the phenothiazine core to create azaphenothiazines generally leads to much less lipophilic compounds compared to the classical phenothiazine drugs, which can have logP values up to 5.9. tandfonline.com Experimentally determined logP values for a series of dialkylaminobutynyl derivatives of 1,8- and 2,7-diazaphenothiazines (derived from N-propargyl precursors) were found to be in the low range of 0.92–2.64, yet these compounds retained biological activity. tandfonline.com

In a study on pentacyclic diquino- and quinonaphthothiazines, the lipophilicity of N-propargyl derivatives was compared to other N-alkylated analogues. The experimental logP values (logPTLC) for these complex systems ranged from 4.26 to 6.15. mdpi.com It was noted that for each isomeric series, the N-allyl derivatives were the most lipophilic, generally followed by the N-methyl and then the N-propargyl derivatives. mdpi.com This data is crucial for building more complex QSAR models that can better predict the biological potential of these advanced phenothiazine analogues. researchgate.net

Calculated Lipophilicity (logP) of N-Substituted 1,9-Diazaphenothiazines
N-10 SubstituentCompound NameCalculated logP (XLOGP3)Reference
-H10H-1,9-diazaphenothiazine2.33 nih.gov
-CH310-Methyl-1,9-diazaphenothiazine2.71 nih.gov
-CH2CH=CH2 (Allyl)10-Allyl-1,9-diazaphenothiazine3.13 nih.gov
-CH2C≡CH (Propargyl)10-Propargyl-1,9-diazaphenothiazine2.78 nih.gov
-CH2Ph (Benzyl)10-Benzyl-1,9-diazaphenothiazine4.25 nih.gov

Conformational Analysis and its Correlation with Biological Potency

The N-propargyl group, being more rigid than a simple alkyl chain, will impart specific conformational constraints on the molecule. While detailed conformational analyses specifically for N-propargyl phenothiazine and its direct correlation to biological potency are not abundant in the literature, broader principles can be inferred. For instance, in N-aryl phenothiazines, the electronic nature of substituents on the aryl ring was found to dictate the preference for either an intra or extra conformation of the molecule. This conformational preference strongly correlated with the molecule's experimentally determined oxidation potentials.

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The conducted searches did not yield dedicated studies on the computational chemistry and molecular modeling of this compound as a standalone entity. While the compound is mentioned in some research, it is typically as a precursor or a component of larger, more complex molecules. The available molecular docking, Density Functional Theory (DFT), and ADME studies focus on these larger conjugates rather than on this compound itself.

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Computational Chemistry and Molecular Modeling Approaches

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Prediction of Drug-Likeness and Oral Bioavailability

Computational chemistry and molecular modeling are instrumental in the early phases of drug discovery, offering predictive insights into a compound's pharmacokinetic profile, including its drug-likeness and potential for oral bioavailability. These in silico approaches are vital for prioritizing candidates that are more likely to exhibit favorable characteristics in subsequent clinical evaluations. For the this compound scaffold, these computational evaluations are key to gauging its potential as an orally administered therapeutic agent.

Detailed Research Findings

A primary tool for assessing the drug-likeness of a compound is Lipinski's Rule of Five. This set of guidelines delineates physicochemical properties commonly observed in successful oral medications. Although specific computational data for this compound is limited, research conducted on structurally analogous N-substituted imidazole-phenothiazine (N-IPTZ) hybrids offers significant predictive value for this class of molecules. nih.gov

A computational analysis of these N-IPTZ hybrids provides a clear indication of their drug-like properties and oral bioavailability potential. The calculated parameters for these compounds, which share a common phenothiazine core and N-substitution pattern with this compound, are detailed below. These key descriptors include molecular weight (MW), the octanol-water partition coefficient (LogP), counts of hydrogen bond acceptors (HBA) and hydrogen bond donors (HBD), and the topological polar surface area (TPSA). nih.gov

The data from these computational models indicate that N-substituted phenothiazine derivatives can be engineered to possess advantageous drug-like characteristics. The conformity of the examined N-IPTZ hybrids to Lipinski's Rule of Five points to a strong likelihood of good oral bioavailability. nih.gov Notably, the minimal number of hydrogen bond donors and acceptors, coupled with a molecular weight well under the 500 g/mol threshold, are favorable indicators. The LogP values are within a range that suggests sufficient lipophilicity for membrane permeation, without the excessive lipophilicity that might compromise aqueous solubility. Furthermore, the TPSA values are within a range that is generally considered conducive to efficient oral absorption. nih.gov

It is crucial to recognize that these findings are based on predictive data from structurally similar compounds. A definitive assessment would require direct computational analysis of this compound. Nevertheless, the favorable results for these closely related compounds provide a strong rationale for considering this compound and its derivatives as promising candidates for development as orally active drugs, meriting further empirical validation.

Physicochemical Properties of N-substituted Imidazole-Phenothiazine Hybrids

CompoundMolecular Weight (g/mol)LogPHydrogen Bond AcceptorsHydrogen Bond Donors
N-IPTZ(a)338.144.0831
N-IPTZ(b)414.195.3431
N-IPTZ(c)398.154.9131

Pharmacokinetic and Drug-Likeness Parameters of N-substituted Imidazole-Phenothiazine Hybrids

CompoundTopological Polar Surface Area (Ų)Lipinski's Rule of Five Violations
N-IPTZ(a)41.160
N-IPTZ(b)41.161
N-IPTZ(c)41.160

Therapeutic Potential and Future Research Directions for N Propargyl Phenothiazine

Prospects as Novel Anticancer Therapeutics

Recent investigations into novel phenothiazine (B1677639) derivatives have highlighted the potential of N-propargyl-substituted analogs as promising anticancer agents. brieflands.comeurekaselect.com The introduction of the propargyl moiety appears to confer significant cytotoxic and antiproliferative properties.

Detailed research findings have shown that certain N-propargyl phenothiazine derivatives exhibit potent activity against various cancer cell lines. For instance, studies on N-propargyl-quinobenzothiazines, a class of this compound analogs, have demonstrated significant antiproliferative effects. The anticancer activity of these compounds is influenced by the substituents on the phenothiazine ring system, indicating a clear structure-activity relationship.

Table 1: Anticancer Activity of this compound Derivatives

Compound Cancer Cell Line Activity Reference
6-Propargyl-9-bromo-quinobenzothiazine L-1210 (Leukemia) Strong antiproliferative action
6-Propargyl-9-bromo-quinobenzothiazine SW-948 (Colon Adenocarcinoma) Stronger suppressive action than cisplatin (B142131)
6-Propargyl-9-trifluoromethyl-quinobenzothiazine L-1210 (Leukemia) Strong action, slightly weaker than cisplatin
6-Propargyl-9-methylthio-quinobenzothiazine L-1210 (Leukemia) Strong action, slightly weaker than cisplatin

The mechanism underlying the anticancer effects of N-propargyl phenothiazines is an active area of investigation. Preliminary studies suggest that these compounds can induce apoptosis, a form of programmed cell death, in cancer cells. This is a crucial mechanism for an effective anticancer agent, as it leads to the selective elimination of tumor cells. Further research into the specific molecular pathways activated by this compound will be critical in fully understanding its therapeutic potential in oncology.

Applications in the Treatment of Neurodegenerative Disorders

The potential utility of phenothiazine derivatives in the management of neurodegenerative disorders such as Alzheimer's and Parkinson's disease is an emerging field of interest. nih.govmdpi.commdpi.com This is due to their ability to modulate various neurotransmitter systems and their potential neuroprotective effects. While the broader class of phenothiazines has been investigated for these properties, specific research into this compound in this context is still in its nascent stages.

The propargylamine (B41283) moiety is a key feature in several established neuroprotective drugs, where it contributes to the inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of Parkinson's disease. The presence of this functional group in this compound suggests a plausible, yet unproven, mechanism for neuroprotection. Future research should focus on evaluating the ability of this compound and its analogs to inhibit MAO-B and other relevant targets in neurodegeneration. Furthermore, studies using in vitro and in vivo models of Alzheimer's and Parkinson's disease are necessary to determine if this compound can mitigate neuronal cell death and alleviate disease-related pathologies.

Strategies for Overcoming Antimicrobial Resistance

The rise of antimicrobial resistance is a significant global health threat, necessitating the development of novel therapeutic strategies. nih.gov One promising approach is the use of efflux pump inhibitors (EPIs) to restore the efficacy of existing antibiotics. storkapp.meimperial.technih.gov Efflux pumps are proteins in bacteria that actively expel antibiotics from the cell, thereby conferring resistance. nih.gov Phenothiazine derivatives have been identified as potent inhibitors of these pumps in various bacterial species. nih.govstorkapp.me

While direct studies on this compound as an efflux pump inhibitor are limited, the known activity of the broader phenothiazine class suggests that this derivative may also possess such properties. The lipophilic nature of the phenothiazine core allows these molecules to intercalate into the bacterial cell membrane, potentially disrupting the function of membrane-embedded efflux pumps. nih.gov Future research should be directed towards screening this compound and its analogs for their ability to inhibit efflux pumps in clinically relevant, multidrug-resistant bacteria. Such studies would involve determining the minimum inhibitory concentrations (MICs) of various antibiotics in the presence and absence of these compounds.

Development of Combination Therapies

The multifaceted nature of diseases like cancer often necessitates the use of combination therapies to achieve optimal therapeutic outcomes. nih.govcancer.govmdpi.com The unique mechanisms of action of this compound derivatives make them attractive candidates for use in combination with existing anticancer agents. nih.gov

For instance, their ability to induce apoptosis could synergize with conventional chemotherapeutic drugs that also target cell death pathways. nih.gov Furthermore, if N-propargyl phenothiazines are confirmed to be effective efflux pump inhibitors, they could be co-administered with anticancer drugs that are substrates of these pumps. mdpi.com This would increase the intracellular concentration of the chemotherapeutic agent in cancer cells, potentially overcoming multidrug resistance. mdpi.com Future preclinical studies should explore these potential synergistic interactions in various cancer models to identify effective combination regimens.

Optimization of Pharmacological Profiles and Lead Compound Development

The development of this compound as a therapeutic agent will require a thorough optimization of its pharmacological profile. This involves a detailed investigation of its structure-activity relationships (SAR) to identify derivatives with improved potency, selectivity, and pharmacokinetic properties. jmedchem.comslideshare.net

Initial studies on N-propargyl-quinobenzothiazines have already provided some insights into the SAR of this class of compounds. For example, the type and position of substituents on the phenothiazine ring have been shown to significantly influence their anticancer activity. A systematic medicinal chemistry campaign to synthesize and evaluate a library of this compound analogs is a critical next step. This would involve modifying both the phenothiazine core and the propargyl side chain to fine-tune the compound's properties. The goal of such a program would be to identify a lead compound with a desirable balance of efficacy and drug-like properties suitable for further preclinical development.

Advanced Mode-of-Action Elucidation Studies

A comprehensive understanding of the molecular mechanisms by which this compound exerts its therapeutic effects is essential for its rational development. frontiersin.org While preliminary studies point towards the induction of apoptosis in cancer cells, the precise signaling pathways involved remain to be fully elucidated. brieflands.com

Future mode-of-action studies should employ a range of modern molecular and cellular biology techniques. For example, transcriptomic and proteomic analyses could be used to identify the genes and proteins that are differentially expressed in cells treated with this compound. Further investigation into its potential targets, such as specific kinases or other enzymes involved in cell survival and proliferation, is also warranted. For its potential neuroprotective and antimicrobial applications, studies should focus on its interaction with targets like MAO-B and bacterial efflux pumps, respectively.

Translational Research: Preclinical and Clinical Study Pathways

The ultimate goal of developing this compound is its translation into a clinically effective therapeutic. This requires a well-defined pathway of preclinical and clinical studies to establish its safety and efficacy in humans. texilajournal.commdpi.comppd.com

Following the identification of a lead compound with a promising pharmacological profile, comprehensive preclinical studies will be necessary. These include in vivo efficacy studies in relevant animal models of cancer, neurodegenerative diseases, or infectious diseases. Formal preclinical toxicology and safety pharmacology studies, conducted under Good Laboratory Practice (GLP) guidelines, will also be required to support an Investigational New Drug (IND) application. ppd.com Should the preclinical data be favorable, the compound could then advance to Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers, followed by subsequent phases to assess its efficacy in patients.

Design and Synthesis of Polypharmacophoric Agents

The development of polypharmacophoric agents, single molecules designed to interact with multiple biological targets, represents a promising strategy in modern drug discovery. This approach is particularly relevant for complex multifactorial diseases where modulating a single target may not be sufficient to achieve a therapeutic effect. The this compound scaffold has emerged as a versatile platform for the design of such multi-target ligands, owing to the diverse biological activities associated with the phenothiazine nucleus and the synthetic tractability of the propargyl group.

The core design principle behind this compound-based polypharmacophoric agents often involves a molecular hybridization strategy. This entails the covalent linkage of the this compound core with other known pharmacophores that possess distinct and complementary biological activities. The propargyl group, with its terminal alkyne functionality, is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective synthesis of 1,2,3-triazole-linked hybrid molecules under mild conditions.

A significant focus of research in this area has been the development of novel anticancer agents. The rationale for this approach is to combine the known cytotoxic or multidrug resistance-reversing properties of phenothiazines with the anticancer activities of other moieties. For instance, the 1,2,3-triazole ring is a well-established pharmacophore in many anticancer drugs. By linking this compound with various substituted azides, researchers have synthesized libraries of phenothiazine-triazole hybrids and evaluated their antiproliferative activities against a range of cancer cell lines.

The synthesis of these hybrids typically begins with the N-propargylation of a phenothiazine or a related heterocyclic system, such as quinobenzothiazine. This is generally achieved by reacting the parent heterocycle with propargyl bromide in the presence of a base. The resulting N-propargyl derivative then serves as the alkyne component in the subsequent click reaction with a desired organic azide.

Table 1: Synthesis of this compound Derivatives

Starting MaterialReagents and ConditionsProduct
PhenothiazinePropargyl bromide, NaOH, acetone, room temperature10-Propargyl-10H-phenothiazine
8–10-Substituted 6H-quinobenzothiazinesPropargyl bromide, potassium t-butoxide, DMF6-Propargyl-quinobenzothiazine derivatives

The antiproliferative activity of these synthesized polypharmacophoric agents is then assessed using various cancer cell lines. The results of these studies have demonstrated that the nature of the substituent on the triazole ring, as well as on the phenothiazine core, can significantly influence the cytotoxic potency and selectivity of the hybrid molecule.

For example, a series of novel 1-aryl-1,2,3-triazole derivatives bearing a 4-(phenothiazin-10-ylmethyl) moiety were designed and synthesized. Many of these compounds exhibited moderate to good antiproliferative activity against stomach, esophagus, prostate, breast, and liver cancer cell lines. tandfonline.com Notably, a compound with a 4-chlorophenyl moiety demonstrated superior activity against all tested cell lines compared to the standard chemotherapeutic agent 5-fluorouracil. tandfonline.com

Table 2: Antiproliferative Activity of this compound-Triazole Hybrids

CompoundSubstituent on Triazole RingCancer Cell LineIC50 (µM)
Hybrid 14-ChlorophenylMGC-803 (Stomach)0.5
Hybrid 2PhenylMGC-803 (Stomach)9.6
Hybrid 34-FluorophenylPC-3 (Prostate)2.3
5-Fluorouracil-MGC-803 (Stomach)10.7

Data compiled from multiple sources. tandfonline.com

Furthermore, research on N-propargyl quinobenzothiazine derivatives has revealed their potential as both anticancer and anti-inflammatory agents. These compounds have been shown to exhibit strong antiproliferative effects on human peripheral blood mononuclear cells and to suppress the production of the pro-inflammatory cytokine TNF-α. tandfonline.com Certain derivatives with bromine, trifluoromethyl, and methylthio groups at the 9-position of the quinobenzothiazine ring displayed anticancer activity comparable to cisplatin against L-1210 and SW-948 tumor cell lines. tandfonline.com

Table 3: Anticancer Activity of 6-Propargylquinobenzothiazine Derivatives

CompoundSubstituent at Position 9Cancer Cell LineIC50 (µg/mL)
5dBrSW-9483.2
5fCF3L-12104.5
5gSCH3L-12105.1
Cisplatin-SW-9484.8
Cisplatin-L-12100.9

Data sourced from a study on propargylquinobenzothiazines. tandfonline.com

Beyond cancer, the polypharmacological approach using the this compound scaffold holds promise for other complex diseases, such as neurodegenerative disorders. The multifactorial nature of diseases like Alzheimer's and Parkinson's, which involve oxidative stress, neuroinflammation, and protein aggregation, makes them ideal candidates for multi-target therapies. amazonaws.com The phenothiazine core is known to possess neuroleptic and antioxidant properties, while the propargylamine moiety is a key feature of certain monoamine oxidase (MAO) inhibitors used in the treatment of Parkinson's disease. The design and synthesis of this compound hybrids that can simultaneously address multiple pathways in neurodegeneration is an active and promising area of future research.

Q & A

Basic Research Questions

Q. What are the key structural modifications of N-propargyl phenothiazine derivatives, and how do they influence physicochemical properties?

  • Methodological Answer : The substitution pattern at the 10th position of phenothiazine significantly impacts molecular conformation and reactivity. For example, introducing a propargyl group (C≡CH) enhances π-electron delocalization, which can be characterized via X-ray crystallography and density functional theory (DFT) calculations . Structural data (e.g., bond angles, torsion angles) from crystallographic studies (CCDC 2209381) reveal how substituents affect heterocyclic planarity and intermolecular interactions .

Q. What experimental protocols are recommended for synthesizing this compound derivatives?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution at the 10th position of phenothiazine. A four-step approach is described in : (i) activation of phenothiazine with a base (e.g., NaH), (ii) reaction with propargyl bromide, (iii) purification via column chromatography, and (iv) validation using NMR and high-resolution mass spectrometry (HRMS). Critical parameters include reaction temperature (60–80°C) and solvent choice (e.g., DMF for polar aprotic conditions) .

Q. How can researchers assess the phototoxic potential of this compound derivatives?

  • Methodological Answer : Phototoxicity assays using murine models (e.g., mouse tail test) and yeast (e.g., Candida albicans) are standard. Key metrics include the phototoxicity index (PI), calculated as the ratio of drug potency under UV/visible light vs. dark conditions. Substituents at the 2nd position (e.g., Cl) enhance phototoxicity, while 10th-position propargyl groups may modulate activity due to steric effects .

Advanced Research Questions

Q. How do structural variations in this compound derivatives affect their anticancer activity, and what SAR trends emerge?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., nitro, cyano) at the 2nd position enhance antiproliferative activity against cancer stem cells. For example, 10-propargyl-2-nitro-phenothiazine demonstrated IC₅₀ values <5 μM in breast cancer models. Activity is validated via MTT assays and flow cytometry for apoptosis/necrosis markers .

Q. What strategies resolve contradictions in reported pharmacological data for this compound derivatives?

  • Methodological Answer : Discrepancies in cytotoxicity or receptor binding data often arise from assay variability (e.g., cell line selection, exposure time). Systematic meta-analysis using tools like PRISMA guidelines and dose-response curve normalization (e.g., EC₅₀ alignment) can harmonize findings. For example, inconsistencies in phototoxicity indices (PI) between murine and yeast models require cross-validation with human keratinocyte assays .

Q. How can computational methods optimize the design of this compound-based electrocatalysts?

  • Methodological Answer : Molecular docking and DFT simulations predict redox potentials and charge-transfer efficiency. For instance, the propargyl group’s electron-deficient nature improves NADH oxidation kinetics in biofuel cells. Experimental validation involves cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) to correlate computational predictions with catalytic performance .

Q. What in vivo models are most appropriate for evaluating the neuropharmacological effects of this compound?

  • Methodological Answer : Rodent models (e.g., Morris water maze for cognitive effects) and zebrafish larvae (for neurodevelopmental toxicity) are preferred. Dosing regimens should adhere to NIH guidelines for preclinical studies, including pharmacokinetic profiling (e.g., brain-to-plasma ratio via LC-MS/MS) and histopathological analysis of dopaminergic pathways .

Data Contradiction Analysis

Q. Why do some studies report minimal toxicity for this compound, while others highlight bladder lesions in animal models?

  • Methodological Answer : Species-specific metabolism (e.g., Fischer rats vs. C57BL/6 mice) and dose thresholds explain discrepancies. shows bladder lesions in rats at 22.44 mg/kg-day, whereas lower doses (≤10 mg/kg-day) in mice show no pathology. Researchers must align dosing with human equivalent dose (HED) calculations and include FANFT co-exposure controls to isolate compound-specific effects .

Methodological Resources

  • Structural Validation : Access crystallographic data via CCDC (e.g., 2209381) and IUCr databases .
  • Toxicity Profiling : Refer to EPA Provisional Peer-Reviewed Toxicity Values (PPRTVs) for hazard thresholds .
  • SAR Optimization : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.